
2,2-dichloro-N-(2-fluoro-5-nitrophenyl)acetamide
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Overview
Description
2,2-Dichloro-N-(2-fluoro-5-nitrophenyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms, a fluorine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(2-fluoro-5-nitrophenyl)acetamide typically involves the reaction of 2-fluoro-5-nitroaniline with chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and safety. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-N-(2-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce dinitro derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different compound.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation: Dinitro derivatives.
Reduction: Amines.
Substitution: Alkyl or aryl substituted compounds.
Scientific Research Applications
2,2-Dichloro-N-(2-fluoro-5-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand the effects of halogenated nitro compounds on biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2,2-dichloro-N-(2-fluoro-5-nitrophenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The presence of halogens (chlorine and fluorine) can influence the reactivity and stability of the compound, affecting its biological activity.
Comparison with Similar Compounds
2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide: Similar structure but with only one chlorine atom.
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar structure but with different positions of chlorine atoms on the phenyl ring.
Uniqueness: 2,2-Dichloro-N-(2-fluoro-5-nitrophenyl)acetamide is unique due to the presence of two chlorine atoms on the same carbon, which can lead to different reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,2-dichloro-N-(2-fluoro-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FN2O3/c9-7(10)8(14)12-6-3-4(13(15)16)1-2-5(6)11/h1-3,7H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIPCOQZTUEIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C(Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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